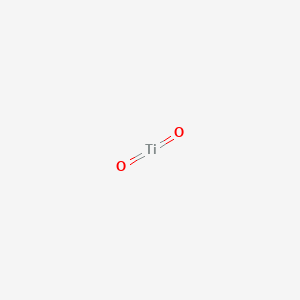![molecular formula C20H28O B10784629 10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 23257-23-0](/img/structure/B10784629.png)
10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYLNORANDROSTADIENONE is a synthetic steroid compound belonging to the class of androstadienones. It is known for its potent pheromone-like activities in humans, affecting mood and behavior subtly. This compound is structurally related to the androgen sex hormones but does not exhibit androgenic or anabolic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYLNORANDROSTADIENONE typically involves the conversion of androstadienol by the enzyme 3β-hydroxysteroid dehydrogenase. This process can be further modified by 5α-reductase to produce androstenone, which can then be converted into DIMETHYLNORANDROSTADIENONE through specific reaction conditions .
Industrial Production Methods: Industrial production of DIMETHYLNORANDROSTADIENONE involves large-scale chemical synthesis using advanced techniques such as chemical vapor deposition and hydrothermal methods. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: DIMETHYLNORANDROSTADIENONE undergoes various chemical reactions, including:
Oxidation: Conversion to more potent pheromones like androstenone.
Reduction: Formation of less potent derivatives.
Substitution: Introduction of different functional groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate under controlled conditions.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkyl groups under specific temperature and pressure conditions.
Major Products:
Oxidation: Androstenone.
Reduction: 3α-androstenol or 3β-androstenol.
Substitution: Various functionalized derivatives with altered pheromone activity.
Scientific Research Applications
DIMETHYLNORANDROSTADIENONE has diverse applications in scientific research:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its effects on human mood and behavior, particularly in pheromone research.
Medicine: Explored for potential therapeutic uses in mood disorders.
Industry: Incorporated in male fragrances to enhance sexual attraction
Mechanism of Action
DIMETHYLNORANDROSTADIENONE exerts its effects through interaction with olfactory receptors in the human nose. It influences the hypothalamus, leading to changes in mood and behavior. The molecular targets include specific olfactory receptors and pathways involved in the regulation of cortisol levels .
Comparison with Similar Compounds
- Androstenone
- Androstadienol
- 3α-androstenol
- 3β-androstenol
Comparison: DIMETHYLNORANDROSTADIENONE is unique due to its specific pheromone-like activity without androgenic effects. Unlike androstenone, which has a strong odor, DIMETHYLNORANDROSTADIENONE is less odorous and more subtle in its effects on mood and behavior .
Properties
CAS No. |
23257-23-0 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
10,17,17-trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O/c1-19(2)10-9-16-15-5-4-13-12-14(21)8-11-20(13,3)18(15)7-6-17(16)19/h12,15,18H,4-11H2,1-3H3 |
InChI Key |
SPKAUGWCKWXQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cgp 42112A, [125I]-](/img/structure/B10784569.png)
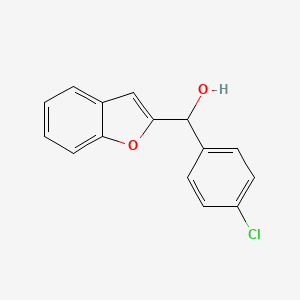
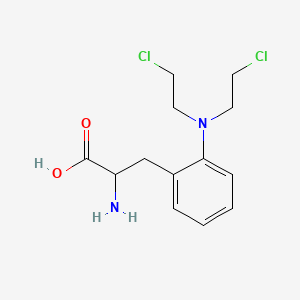
![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)
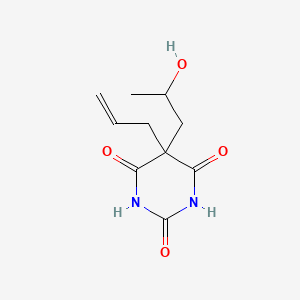

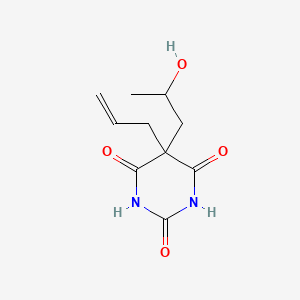

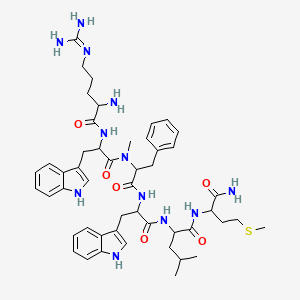

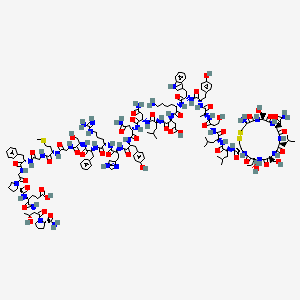
![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)
